5-溴-6-氯-3-吲哚基-n-乙酰-β-d-葡萄糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

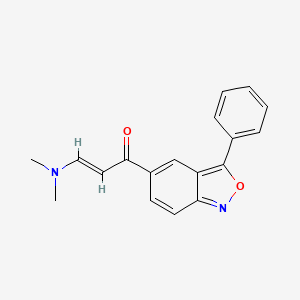

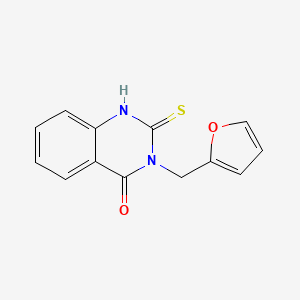

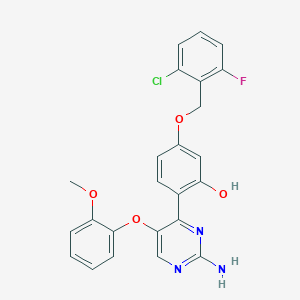

5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide is a chromophoric substrate for N-Acetyl-b-D-glucosaminidase . It has a molecular formula of C16H18BrClN2O6 .

Molecular Structure Analysis

The molecular weight of this compound is 449.68 . It has a complex structure with 5 defined stereocentres .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 777.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It also has a molar refractivity of 97.5±0.4 cm3, a polar surface area of 124 Å2, and a molar volume of 251.8±5.0 cm3 .科学研究应用

Blue/White Colony Screening

This compound can be used in blue/white colony screening to distinguish recombinant (white) from non-recombinant (blue) colonies . This is a common technique in molecular biology research, particularly in cloning experiments.

Visualization of Beta-Galactosidase Reporter Gene Expression

The compound can be used to visualize beta-galactosidase reporter gene expression in transfected eukaryotic cells . This is useful in studying gene expression and regulation.

Detection of Beta-Galactosidase Activity

It can be used in immunological and histochemical procedures to detect beta-galactosidase activity . This can help researchers understand the function and activity of this enzyme in various biological processes.

Histochemical Detection

The compound can be used for the histochemical detection of beta-galactosidase activity in fixed tissues . This can provide valuable insights into the spatial distribution of this enzyme in tissues.

X-Gal Overlay Assay

It can be used in X-gal overlay assays . This is a technique used to detect and quantify beta-galactosidase activity in cells or tissues.

Substrate for Beta-Galactosidase

The compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product . This property makes it useful in various research applications, including the study of enzyme kinetics and mechanisms.

作用机制

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is β-glucuronidase , an enzyme that hydrolyzes β-D-glucopyranosides . This enzyme is crucial in the metabolism of glucuronides, a family of carbohydrates.

Mode of Action

5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it yields a magenta color . This color change is often used to detect the presence and activity of β-glucuronidase in various biological systems .

Biochemical Pathways

The action of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is involved in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to substances to increase their water solubility, aiding in their excretion from the body .

Result of Action

The cleavage of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide by β-glucuronidase results in a magenta color change . This can be used to visually identify the presence and activity of β-glucuronidase in a sample . In a broader context, this can provide insights into the metabolic activity of a biological system.

Action Environment

The action of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is influenced by the environmental conditions of the biological system in which it is present. Factors such as pH, temperature, and the presence of other metabolites can affect the activity of β-glucuronidase and, consequently, the efficacy of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide as a substrate . The compound’s stability could also be affected by these factors.

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFJDKFSKAEJGX-OXGONZEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-6-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide | |

CAS RN |

5609-91-6 |

Source

|

| Record name | 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)

![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)

![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)

![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)

![ethyl 3-{[(4-ethoxyphenyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B2995550.png)